molecular formula C15H31N7O5 B12564304 Ser-Arg-Lys CAS No. 190248-72-7

Ser-Arg-Lys

Cat. No.: B12564304
CAS No.: 190248-72-7
M. Wt: 389.45 g/mol
InChI Key: QFBNNYNWKYKVJO-DCAQKATOSA-N
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Description

Ser-Arg-Lys is a tripeptide composed of the amino acids serine, arginine, and lysine. Tripeptides like this compound play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The unique sequence of this compound allows it to interact with specific molecular targets, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Arg-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (arginine and serine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ser-Arg-Lys can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine sulfoxide or serine sulfone .

Scientific Research Applications

Chemistry

In chemistry, Ser-Arg-Lys is used as a model compound to study peptide interactions and binding mechanisms. Its unique sequence allows researchers to investigate the effects of specific amino acid residues on peptide behavior .

Biology

In biological research, this compound is utilized to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It serves as a valuable tool for understanding the molecular mechanisms underlying various biological processes .

Medicine

In medicine, this compound has potential therapeutic applications. It can be used to develop peptide-based drugs for treating diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, it is employed in drug delivery systems to enhance the efficacy and specificity of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of biomaterials, cosmetics, and food additives. Its biocompatibility and functional properties make it an ideal candidate for various applications .

Mechanism of Action

The mechanism of action of Ser-Arg-Lys involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects .

Molecular Targets and Pathways

This compound can interact with enzymes involved in cellular signaling pathways, such as kinases and phosphatases. It can also bind to receptors on the cell surface, triggering downstream signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ser-Arg-Lys is unique due to its specific sequence, which allows it to interact with distinct molecular targets and exhibit unique biological activities. The arrangement of serine, arginine, and lysine residues in this compound provides it with specific binding affinities and functional properties that distinguish it from other similar compounds .

Properties

CAS No.

190248-72-7

Molecular Formula

C15H31N7O5

Molecular Weight

389.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C15H31N7O5/c16-6-2-1-4-11(14(26)27)22-13(25)10(5-3-7-20-15(18)19)21-12(24)9(17)8-23/h9-11,23H,1-8,16-17H2,(H,21,24)(H,22,25)(H,26,27)(H4,18,19,20)/t9-,10-,11-/m0/s1

InChI Key

QFBNNYNWKYKVJO-DCAQKATOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N

Origin of Product

United States

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